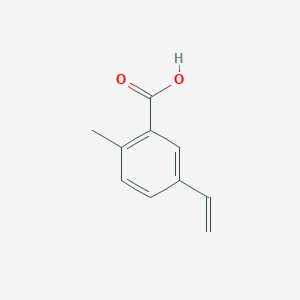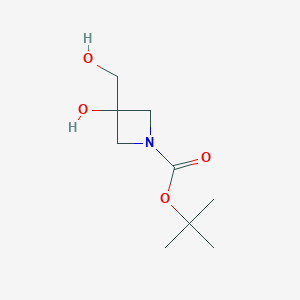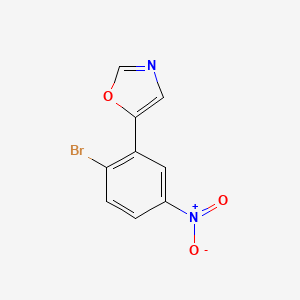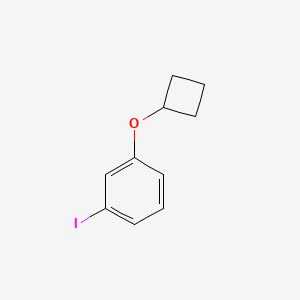
5-乙烯基-2-甲基苯甲酸
描述
5-Ethenyl-2-methylbenzoic acid , also known by other names such as 5-Amino-2-methylbenzoic Acid , 5-Methylanthranilic Acid , and 5-Amino-o-toluic Acid , is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.17 g/mol . It exists as a solid, typically appearing as white to pale yellow or light yellow-red powder or crystals . This compound is often employed in solution-phase peptide synthesis .
Physical And Chemical Properties Analysis
科学研究应用
合成和药用应用
- 大规模合成:已合成5-乙烯基-2-甲基苯甲酸衍生物,用于治疗过度增殖和炎症性疾病以及癌症。该过程涉及多个步骤,从商业可获得的化合物开始,最终得到高纯度产品,适用于药用(Kucerovy et al., 1997)。
超分子化学
- 配位聚合物:该化合物已用于配位化学,创建稳定性高达300°C的主体结构。这些结构可以容纳各种客体物种,展示了在材料科学中的潜力(Varughese & Pedireddi, 2005)。
光致变色性质
- 光致变色系统:已合成具有光致变色性质的5-乙烯基-2-甲基苯甲酸衍生物,暴露于光线后呈现颜色变化,并在高温下保持这些性质。这表明在光学材料和传感器中具有潜在应用(Uchida et al., 1990)。
有机和药用化学
- 抗菌物质的合成:已利用5-乙烯基-2-甲基苯甲酸衍生物合成喹诺酮类抗菌物质,展示了其在新抗生素开发中的实用性(Turner & Suto, 1993)。
分子结构和键合
- DFT和晶体研究:该化合物已用于研究新型共晶盐的形成,分析分子间相互作用和键合,这对于理解分子性质和设计新材料至关重要(Ashfaq et al., 2020)。
作用机制
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, a related compound, 2-amino-5-methylbenzoic acid, has been found to disrupt cell membrane integrity, leading to leakage of electrolytes and proteins .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Related compounds have been found to exhibit antimicrobial activity, suggesting that 5-ethenyl-2-methylbenzoic acid may also have similar effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-Ethenyl-2-methylbenzoic acid. For instance, the antimicrobial activity of a related compound, 2-amino-5-methylbenzoic acid, was found to be most pronounced at a pH of 5.0 .
生化分析
Biochemical Properties
5-Ethenyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions often involve the modification of the enzyme’s active site, leading to changes in enzyme activity. Additionally, 5-Ethenyl-2-methylbenzoic acid can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 5-Ethenyl-2-methylbenzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By modulating these pathways, 5-Ethenyl-2-methylbenzoic acid can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Ethenyl-2-methylbenzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can inhibit or activate the target biomolecule, leading to downstream effects on cellular processes. For example, 5-Ethenyl-2-methylbenzoic acid can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethenyl-2-methylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethenyl-2-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Ethenyl-2-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including liver and kidney damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies have also highlighted the importance of dosage in modulating the compound’s impact on metabolic pathways and cellular processes .
Metabolic Pathways
5-Ethenyl-2-methylbenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can influence metabolic flux and the levels of various metabolites. Additionally, 5-Ethenyl-2-methylbenzoic acid can affect the production of reactive oxygen species (ROS) and other signaling molecules, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Ethenyl-2-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The localization and accumulation of 5-Ethenyl-2-methylbenzoic acid can influence its activity and function, as well as its interactions with other biomolecules. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-Ethenyl-2-methylbenzoic acid is a key factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications. These localization signals ensure that 5-Ethenyl-2-methylbenzoic acid exerts its effects in the appropriate cellular context. For example, its presence in the mitochondria can enhance its role in modulating oxidative stress and energy production .
属性
IUPAC Name |
5-ethenyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXCEDDOHLJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)




